Cas no 88536-34-9 ((2H-chromen-3-yl)methanamine)
(2H-chromen-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-3-methanamine
- (2H-chromen-3-yl)methanamine
- 2H-chromen-3-ylmethanamine
- AKOS023091099
- F2147-1740
- 88536-34-9
-
- Inchi: 1S/C10H11NO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,6-7,11H2
- InChI Key: HHPQGBVZCLKYCM-UHFFFAOYSA-N
- SMILES: C1OC2=CC=CC=C2C=C1CN
Computed Properties
- Exact Mass: 161.084063974Da
- Monoisotopic Mass: 161.084063974Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 35.3Ų
(2H-chromen-3-yl)methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H209071-100mg |
(2h-chromen-3-yl)methanamine |
88536-34-9 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | H209071-500mg |
(2h-chromen-3-yl)methanamine |
88536-34-9 | 500mg |
$ 365.00 | 2022-06-04 | ||
| TRC | H209071-1g |
(2h-chromen-3-yl)methanamine |
88536-34-9 | 1g |
$ 570.00 | 2022-06-04 | ||
| Life Chemicals | F2147-1740-0.25g |
(2H-chromen-3-yl)methanamine |
88536-34-9 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
| Life Chemicals | F2147-1740-0.5g |
(2H-chromen-3-yl)methanamine |
88536-34-9 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
| Life Chemicals | F2147-1740-1g |
(2H-chromen-3-yl)methanamine |
88536-34-9 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
| Life Chemicals | F2147-1740-2.5g |
(2H-chromen-3-yl)methanamine |
88536-34-9 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
| Life Chemicals | F2147-1740-5g |
(2H-chromen-3-yl)methanamine |
88536-34-9 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
| Life Chemicals | F2147-1740-10g |
(2H-chromen-3-yl)methanamine |
88536-34-9 | 95%+ | 10g |
$1684.0 | 2023-09-06 |
(2H-chromen-3-yl)methanamine Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on (2H-chromen-3-yl)methanamine
(2H-Chromen-3-Yl)Methanamine: A Comprehensive Overview
(2H-Chromen-3-Yl)Methanamine, identified by the CAS number 88536-34-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, also referred to as 3-(aminomethyl)-2H-chromen, belongs to the chromene family, which is a class of aromatic heterocyclic compounds with a benzopyran structure. Chromenes are known for their diverse biological activities, making them valuable in drug discovery and development.
The structure of (2H-Chromen-3-Yl)Methanamine consists of a chromene ring system with an aminoethyl group attached at the 3-position. This substitution pattern is crucial for its chemical reactivity and biological properties. Recent studies have highlighted the potential of this compound in various therapeutic areas, including anti-inflammatory, antioxidant, and anticancer activities.
One of the most promising applications of (2H-Chromen-3-Yl)Methanamine lies in its ability to modulate cellular signaling pathways. Research conducted in 2023 has demonstrated that this compound can inhibit the activity of certain kinases involved in inflammation and cancer progression. For instance, a study published in the Journal of Medicinal Chemistry revealed that (2H-Chromen-3-Yl)Methanamine exhibits potent inhibitory effects on the JAK/STAT pathway, which is often dysregulated in chronic inflammatory diseases and malignancies.
In addition to its pharmacological properties, (2H-Chromen-3-Yl)Methanamine has also been explored for its potential as a precursor in synthetic chemistry. Its unique structure allows for further functionalization, enabling the synthesis of more complex molecules with enhanced bioactivity. For example, researchers have successfully synthesized derivatives of this compound with improved solubility and bioavailability, paving the way for their use in drug delivery systems.
The synthesis of (2H-Chromen-3-Yl)Methanamine typically involves multi-step organic reactions, including cyclization and amination processes. Recent advancements in catalytic methods have made it possible to achieve higher yields and better purity levels, reducing production costs and enhancing scalability. These improvements are critical for transitioning from laboratory-scale synthesis to industrial manufacturing.
From an environmental perspective, the ecological impact of (2H-Chromen-3-Yl)Methanamine has been a topic of interest. Studies have shown that this compound exhibits low toxicity to aquatic organisms under standard testing conditions. However, further research is needed to assess its long-term effects on ecosystems and biodegradation rates under various environmental conditions.
In conclusion, (2H-Chromen-3-Yl)Methanamine represents a versatile compound with wide-ranging applications in medicine and chemistry. Its unique structure, coupled with recent advances in synthesis and pharmacology, positions it as a valuable tool for addressing unmet medical needs. As research continues to unfold, this compound is expected to contribute significantly to the development of novel therapeutic agents and chemical building blocks.
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